molecular formula C6H15BO3 B15297009 (3-Methoxy-2,2-dimethylpropyl)boronic acid

(3-Methoxy-2,2-dimethylpropyl)boronic acid

Cat. No.: B15297009
M. Wt: 145.99 g/mol
InChI Key: YYETUYVNEDGBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxy-2,2-dimethylpropyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a 3-methoxy-2,2-dimethylpropyl moiety, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-2,2-dimethylpropyl)boronic acid typically involves the reaction of a suitable boron-containing precursor with a 3-methoxy-2,2-dimethylpropyl derivative. One common method is the hydroboration of alkenes followed by oxidation to yield the boronic acid. For instance, the hydroboration of 3-methoxy-2,2-dimethylpropene with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) can produce this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-2,2-dimethylpropyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Methoxy-2,2-dimethylpropyl)boronic acid in chemical reactions typically involves the formation of a boronate complex, which can undergo various transformations depending on the reaction conditions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxy-2,2-dimethylpropyl)boronic acid is unique due to its specific structural features, which can impart different reactivity and selectivity in chemical reactions compared to other boronic acids. The presence of the methoxy group can influence the electronic properties of the compound, while the dimethylpropyl group can affect its steric properties, making it a valuable reagent in certain synthetic applications .

Properties

Molecular Formula

C6H15BO3

Molecular Weight

145.99 g/mol

IUPAC Name

(3-methoxy-2,2-dimethylpropyl)boronic acid

InChI

InChI=1S/C6H15BO3/c1-6(2,5-10-3)4-7(8)9/h8-9H,4-5H2,1-3H3

InChI Key

YYETUYVNEDGBLP-UHFFFAOYSA-N

Canonical SMILES

B(CC(C)(C)COC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.